molecular formula C18H22N2O3 B5686769 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one

2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one

Cat. No. B5686769
M. Wt: 314.4 g/mol
InChI Key: OZLNFZICHJGXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one, also known as MMPIP, is a chemical compound that has been studied extensively for its potential use in treating various neurological disorders. MMPIP belongs to the class of compounds known as allosteric modulators, which are compounds that bind to a specific site on a receptor and alter its activity.

Mechanism of Action

2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one acts as an allosteric modulator of the mGluR7 receptor, binding to a specific site on the receptor and altering its activity. By doing so, 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one can regulate the release of neurotransmitters and modulate synaptic plasticity. The exact mechanism of action of 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one is not fully understood, but it is thought to involve the regulation of intracellular signaling pathways and the modulation of ion channels.
Biochemical and Physiological Effects:
2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one has been shown to have a number of biochemical and physiological effects, including the regulation of neurotransmitter release, modulation of synaptic plasticity, and improvement of cognitive function. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one in lab experiments is its selectivity for the mGluR7 receptor, which allows for more precise modulation of neurotransmitter release and synaptic plasticity. However, one limitation of using 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one is its complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for neurological disorders, and the exploration of its mechanism of action. Additionally, research could be conducted to investigate the potential of 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one as a tool for studying the role of the mGluR7 receptor in various physiological processes.

Synthesis Methods

The synthesis of 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-chloroisoquinoline, which is reacted with 2-(methoxymethyl)piperidine to form the intermediate compound. This intermediate is then reacted with ethyl oxalyl chloride to form the final product, 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one. The synthesis of 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one is a complex process that requires knowledge of organic chemistry and careful attention to detail.

Scientific Research Applications

2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one has been studied extensively for its potential use in treating various neurological disorders, including schizophrenia, depression, and anxiety. It has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. 2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one has been shown to improve cognitive function in animal models of schizophrenia and has been suggested as a potential treatment for this disorder.

properties

IUPAC Name

2-[2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-13-15-7-4-5-10-20(15)17(21)12-19-11-9-14-6-2-3-8-16(14)18(19)22/h2-3,6,8-9,11,15H,4-5,7,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLNFZICHJGXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)CN2C=CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one

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